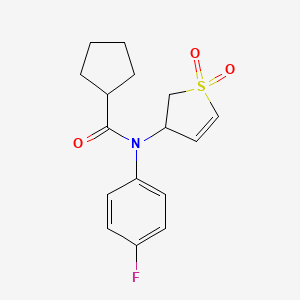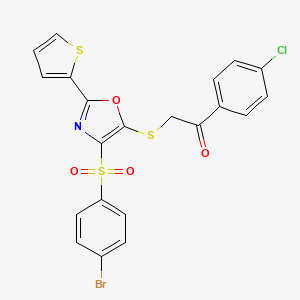![molecular formula C14H11ClOS B2438512 10-Cloro-6,11-dihidrodibenzo[b,e]tiepin-11-ol CAS No. 1370250-79-5](/img/structure/B2438512.png)
10-Cloro-6,11-dihidrodibenzo[b,e]tiepin-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a chemical compound with potential therapeutic applications. It is part of the dibenzothiepin family, which is known for its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorine atom and a hydroxyl group attached to the dibenzothiepin core.
Aplicaciones Científicas De Investigación
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with the dengue virus (denv) helicase and the d4 dopamine receptor .
Mode of Action
It is suggested that related compounds inhibit the viral helicase, some of them both helicase and d4 receptors . The interaction of the compound with these targets could lead to changes in their function, potentially inhibiting the replication of the dengue virus.
Biochemical Pathways
It is suggested that related compounds inhibit the viral helicase, some of them both helicase and d4 receptors . This could affect the replication of the dengue virus and the functioning of the D4 dopamine receptor, leading to downstream effects.
Result of Action
It is suggested that related compounds have an inhibitory effect on the replication of the dengue virus .
Análisis Bioquímico
Cellular Effects
Some related compounds have shown to inhibit the replication of the Dengue virus in HEK293 cells . This suggests that 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some related compounds appear to inhibit only the viral helicase, some of them both helicase and D4 receptors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol can be achieved through various synthetic routes. One common method involves the reaction of dibenzothiepin derivatives with appropriate reagents to introduce the chlorine and hydroxyl groups. For example, the chlorination of 6,11-dihydrodibenzo[b,e]thiepin-11-one followed by reduction can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable and quality-controllable processes. These methods often include multi-step synthesis starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
6,11-Dihydrodibenzo[b,e]thiepin-11-one: A related compound with a ketone group instead of a hydroxyl group.
2-Methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene: A derivative with a methyl group substitution.
Uniqueness
10-Chloro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine and hydroxyl groups play crucial roles in its chemical reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
10-chloro-6,11-dihydrobenzo[c][1]benzothiepin-11-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7,14,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVJWOOBZBDHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC=CC=C3S1)O)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2438429.png)



![2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2438437.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2438439.png)




![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-phenyldiazenyl-1H-quinolin-4-one](/img/structure/B2438450.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)
